Tartaramide, meso-
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Overview
Description
Preparation Methods
Tartramide, meso- can be synthesized through several methods:
Pyrolysis of Alkylammonium Tartarate: This method involves heating alkylammonium tartarate to induce pyrolysis, resulting in the formation of tartramides.
Microwave Condensation: Tartaric acid is condensed with different amines under microwave irradiation, which accelerates the reaction and improves yield.
Amidation of Tartaric Acid Esters or OH-Protected Tartaric Dichloride: This method involves reacting tartaric acid esters or OH-protected tartaric dichloride with amines to form tartramides.
Chemical Reactions Analysis
Tartramide, meso- undergoes various chemical reactions, including:
Oxidation: Tartramide can be oxidized to form corresponding oxo compounds.
Reduction: Reduction reactions can convert tartramide into its corresponding amine derivatives.
Substitution: Tartramide can undergo substitution reactions where the amide groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
Tartramide, meso- has several scientific research applications:
Chemistry: It is used in the synthesis of chiral ligands and catalysts for asymmetric synthesis.
Biology: Tartramide derivatives are studied for their potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing into the use of tartramide derivatives in drug development, particularly for their potential as enzyme inhibitors.
Industry: Tartramide is used in the production of polymers and as a chiral building block in the synthesis of various industrial chemicals
Mechanism of Action
The mechanism of action of tartramide, meso- involves its ability to form hydrogen bonds and interact with various molecular targets. Its 2,3-diol subunit allows it to mimic the behavior of natural compounds like ceramides, enabling it to participate in transmembrane signaling and other biological processes .
Comparison with Similar Compounds
Tartramide, meso- can be compared with other similar compounds such as:
Tartaric Acid: While tartaric acid has similar stereochemistry, it is not an amide and has different chemical properties.
Other Tartramides: Different tartramides with varying chain lengths and substituents can have distinct properties and applications, highlighting the versatility of this class of compounds.
Tartramide, meso- stands out due to its unique combination of stereochemistry and functional groups, making it a valuable compound in both research and industrial applications.
Properties
CAS No. |
62210-72-4 |
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Molecular Formula |
C4H8N2O4 |
Molecular Weight |
148.12 g/mol |
IUPAC Name |
(2R,3S)-2,3-dihydroxybutanediamide |
InChI |
InChI=1S/C4H8N2O4/c5-3(9)1(7)2(8)4(6)10/h1-2,7-8H,(H2,5,9)(H2,6,10)/t1-,2+ |
InChI Key |
GRMNJXQBRPJVQV-XIXRPRMCSA-N |
Isomeric SMILES |
[C@@H]([C@@H](C(=O)N)O)(C(=O)N)O |
Canonical SMILES |
C(C(C(=O)N)O)(C(=O)N)O |
Origin of Product |
United States |
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